molecular formula C10H6BrNO2 B2929349 4-Bromoquinoline-8-carboxylic acid CAS No. 1416438-29-3

4-Bromoquinoline-8-carboxylic acid

Cat. No. B2929349
CAS RN: 1416438-29-3
M. Wt: 252.067
InChI Key: CYYGVTADNDJJFZ-UHFFFAOYSA-N
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Description

4-Bromoquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H6BrNO2 .


Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-8-carboxylic acid consists of a quinoline core with a bromine atom at the 4th position and a carboxylic acid group at the 8th position . The exact mass is 250.95800 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromoquinoline-8-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to undergo various reactions. These include nucleophilic acyl substitution reactions where –H replaces –OH to give an aldehyde that is further reduced by nucleophilic addition .

Future Directions

Quinoline derivatives, including 4-Bromoquinoline-8-carboxylic acid, have been recognized for their potential in medicinal chemistry and drug discovery . They are considered valuable scaffolds for the development of various pharmacologically active compounds . Future research may focus on exploring their biological activities and developing more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

4-bromoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGVTADNDJJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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